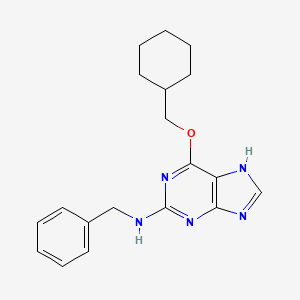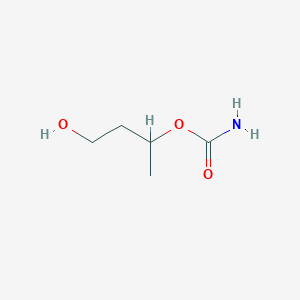
4-Hydroxybutan-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutan-2-yl carbamate is an organic compound with the molecular formula C9H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxybutan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutan-2-yl carbamate has several scientific research applications:
Antimycobacterial Activities: Derivatives of this compound have shown significant biological activity against Mycobacterium tuberculosis.
Enzyme Inhibition: It has been used to prepare derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurological functions.
Agricultural Applications: Compounds derived from this compound, such as carbendazim and tebuconazole, are used to prevent and control fungal diseases in agriculture.
Synthesis and Structural Studies: This compound serves as an intermediate in the synthesis of natural products with cytotoxic activity and is used in structural studies to understand molecular conformations.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutan-2-yl carbamate involves its interaction with specific molecular targets and pathways. For example, its derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) work by binding to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can affect neurological functions and has potential therapeutic applications in treating diseases like Alzheimer’s.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (4-hydroxybutan-2-yl)carbamate: This compound has similar structural features and applications.
tert-Butyl (4-hydroxybutan-2-yl)carbamate: Another similar compound with comparable properties and uses.
Uniqueness
4-Hydroxybutan-2-yl carbamate is unique due to its specific combination of a hydroxybutyl group and a carbamate group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4-hydroxybutan-2-yl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2-3-7)9-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI-Schlüssel |
XTXMKSJDRKQMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B12908666.png)

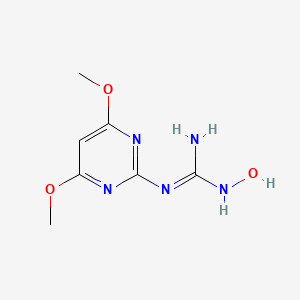


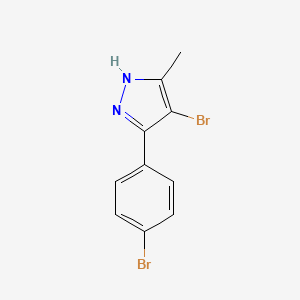
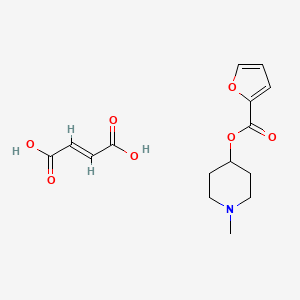

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
